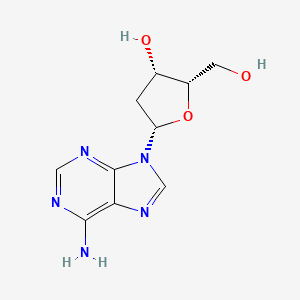

2'-Deoxy-l-adenosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13N5O3 |

|---|---|

Molekulargewicht |

251.24 g/mol |

IUPAC-Name |

(2S,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m0/s1 |

InChI-Schlüssel |

OLXZPDWKRNYJJZ-ACZMJKKPSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)N)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Stereochemistry and Chirality of 2'-Deoxy-l-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-l-adenosine, the L-enantiomer of the naturally occurring 2'-deoxy-d-adenosine, is a pivotal molecule in the field of medicinal chemistry, primarily recognized for its potent and selective antiviral activity against the Hepatitis B Virus (HBV). This technical guide provides an in-depth exploration of the stereochemical and chiral properties of this compound, covering its synthesis, structural characterization, and biological significance. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction to Stereochemistry and Chirality in Nucleoside Analogs

Chirality, a fundamental property of many organic molecules, plays a crucial role in their biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. In the realm of nucleoside analogs, the stereochemistry of the sugar moiety is a critical determinant of their interaction with viral and cellular enzymes. While natural nucleic acids are composed of D-sugars, L-nucleoside analogs have emerged as a promising class of therapeutic agents due to their unique biological properties, including increased stability against enzymatic degradation and distinct mechanisms of action.[1]

Physicochemical and Stereochemical Properties of this compound

This compound is the levorotatory enantiomer of 2'-deoxyadenosine. Its distinct three-dimensional arrangement dictates its biological function.

Structure and Chirality

The core structure of this compound consists of an adenine base linked to a 2-deoxy-L-ribofuranose sugar. The chirality of the sugar moiety, specifically the configuration at the 1', 3', and 4' carbons, defines it as an L-nucleoside. This is in contrast to its natural counterpart, 2'-deoxy-d-adenosine, which is a fundamental component of DNA.

Quantitative Stereochemical Data

Table 1: Physicochemical Properties of Deoxyadenosine Isomers

| Property | 2'-Deoxy-d-adenosine | This compound |

| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ |

| Molecular Weight | 251.24 g/mol | 251.24 g/mol |

| Chirality | D-enantiomer | L-enantiomer |

| Specific Rotation ([α]D) | Positive (dextrorotatory) | Negative (levorotatory) - value not found in search |

Synthesis of this compound

The enantioselective synthesis of L-nucleosides is a key challenge in medicinal chemistry. Several strategies have been developed to access these molecules with high stereochemical purity. A common approach involves starting from a chiral precursor, such as L-ribose or another L-sugar derivative.

General Synthetic Strategy

A stereospecific synthesis of L-deoxynucleosides can be achieved from readily available L-sugars. For instance, L-ribose can be chemically modified to introduce the 2'-deoxy functionality and subsequently coupled with the desired nucleobase.

Figure 1: General synthetic workflow for this compound from L-Ribose.

Detailed Experimental Protocol (Illustrative)

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a representative procedure for the synthesis of L-deoxynucleosides from an L-sugar precursor is outlined below. This protocol is illustrative and would require optimization for the specific synthesis of this compound.

Protocol: Synthesis of a 2'-Deoxy-L-nucleoside from a Protected L-sugar

-

Protection of L-sugar: Commercially available L-ribose is first protected at the 3' and 5' hydroxyl groups using a suitable protecting group (e.g., TBDMS).

-

Activation of the 2'-hydroxyl group: The 2'-hydroxyl group is then activated for deoxygenation, for example, by conversion to a thiocarbonyl derivative.

-

Deoxygenation: The 2'-thiocarbonyl derivative is subjected to radical deoxygenation using a reagent such as tributyltin hydride.

-

Glycosylation: The resulting 2'-deoxy-L-ribose derivative is coupled with a silylated adenine base under Lewis acid catalysis (e.g., Vorbrüggen glycosylation).

-

Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the target this compound.

Analytical Methods for Stereochemical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.

Protocol: Chiral HPLC Separation of 2'-Deoxyadenosine Enantiomers

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H), is typically used.[2][3]

-

Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where adenosine absorbs strongly (around 260 nm) is used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

Figure 2: Workflow for chiral HPLC analysis of 2'-deoxyadenosine enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1H and 13C NMR spectra of enantiomers are identical in an achiral solvent, they can be used to confirm the overall structure of this compound by comparing the spectra to that of the known D-enantiomer.[4][5][6] Chiral shift reagents can be used to differentiate enantiomers by NMR.

Table 2: Representative 1H NMR Chemical Shifts for 2'-Deoxy-d-adenosine (Reference Data) [5][6]

| Proton | Chemical Shift (ppm) in DMSO-d6 |

| H-8 | 8.13 |

| H-2 | 8.34 |

| H-1' | 6.34 |

| H-2'a | 2.26 |

| H-2'b | 2.73 |

| H-3' | 4.41 |

| H-4' | 3.88 |

| H-5'a, H-5'b | 3.53, 3.62 |

| 5'-OH | 5.25 |

| 3'-OH | 5.31 |

| NH₂ | 7.31 |

Note: The spectral data for this compound is expected to be identical to that of the D-enantiomer in an achiral solvent.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective inhibitory activity against the hepatitis B virus (HBV).[7] Its mechanism of action involves the inhibition of the viral DNA polymerase (reverse transcriptase).

Inhibition of HBV DNA Polymerase

Like many nucleoside analogs, this compound acts as a prodrug and must be intracellularly phosphorylated to its active triphosphate form. This triphosphate analog then competes with the natural substrate, 2'-deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the HBV polymerase. Incorporation of the L-nucleotide analog leads to chain termination, thus halting viral replication.[8]

Figure 3: Proposed mechanism of action of this compound against HBV.

The stereochemistry of the L-sugar moiety is crucial for this selective inhibition. While the HBV polymerase can tolerate the L-configuration, human DNA polymerases are generally much less efficient at incorporating L-nucleotides, which contributes to the low cytotoxicity of this compound.

Conclusion

This compound stands as a testament to the importance of stereochemistry in drug design. Its unique chiral configuration as an L-nucleoside confers potent and selective anti-HBV activity with a favorable safety profile. This technical guide has provided a comprehensive overview of its stereochemical properties, synthetic considerations, analytical characterization, and mechanism of action. Further research into the enantioselective synthesis and detailed structural biology of its interaction with viral polymerases will undoubtedly pave the way for the development of next-generation antiviral therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chiraltech.com [chiraltech.com]

- 3. ct-k.com [ct-k.com]

- 4. researchgate.net [researchgate.net]

- 5. 2'-Deoxyadenosine (958-09-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cms.mz-at.de [cms.mz-at.de]

- 8. Reverse transcriptase activity of hepatitis B virus (HBV) DNA polymerase within core capsid: interaction with deoxynucleoside triphosphates and anti-HBV L-deoxynucleoside analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Recognition of 2'-Deoxy-l-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-l-adenosine (l-dA) is a stereoisomer of the naturally occurring 2'-deoxy-d-adenosine, a fundamental building block of DNA. The distinct three-dimensional arrangement of the sugar moiety in l-nucleosides confers unique biochemical properties, making them a compelling class of molecules for therapeutic development, particularly in antiviral and anticancer applications. Unlike their d-counterparts, l-nucleosides are often poor substrates for human DNA polymerases, which can contribute to a more favorable safety profile. However, their therapeutic efficacy is contingent on their recognition and metabolic activation by cellular or viral enzymes. This technical guide provides an in-depth exploration of the enzymatic recognition of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic pathways.

Enzymatic Phosphorylation: The Gateway to Bioactivity

The biological activity of most nucleoside analogs, including l-dA, is dependent on their conversion to the corresponding 5'-triphosphate form. This multi-step phosphorylation cascade is initiated by nucleoside kinases. While information is available for a range of L-nucleosides, specific kinetic data for this compound remains limited in publicly accessible literature. However, studies on analogous L-nucleosides provide valuable insights into the enzymatic machinery capable of recognizing these unnatural enantiomers.

The subsequent phosphorylation steps, from the monophosphate to the di- and triphosphate, are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. These enzymes generally exhibit broader substrate specificity than the initial nucleoside kinases.

Quantitative Data on L-Nucleoside Recognition by Human Deoxycytidine Kinase (dCK)

While specific data for this compound is not available, the following table summarizes kinetic parameters for other L-nucleosides with wild-type and mutant human dCK, providing a comparative basis for understanding the potential interaction of l-dA with this enzyme.

| Substrate | Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| L-Thymidine (L-dT) | WT dCK | >5000 | 0.0003 | <1 |

| L-Thymidine (L-dT) | R104M/D133A dCK | 150 ± 20 | 0.11 ± 0.01 | 730 |

| L-Uridine (L-dU) | WT dCK | >5000 | 0.0002 | <1 |

| L-Uridine (L-dU) | R104M/D133A dCK | 230 ± 30 | 0.09 ± 0.01 | 390 |

Data adapted from Hazra et al., Biochemistry, 2011.

Interaction with DNA Polymerases

Once converted to its triphosphate form, this compound triphosphate (l-dATP) can interact with DNA polymerases. L-nucleoside triphosphates are generally poor substrates for human DNA polymerases (α, β, and γ), which contributes to their lower cytotoxicity in human cells.[2] However, they can be potent inhibitors of viral polymerases, such as the reverse transcriptase of the Hepatitis B Virus (HBV).[2] The mechanism of inhibition often involves chain termination of the growing viral DNA strand upon incorporation of the L-nucleoside monophosphate.

Cellular Uptake and Metabolism

The journey of this compound into a cell and its subsequent metabolic activation is a critical determinant of its therapeutic potential. As hydrophilic molecules, nucleosides require specialized transporter proteins to cross the cell membrane.

Cellular Transport and Metabolic Activation Pathway

The following diagram illustrates the general pathway for the cellular uptake and activation of a L-deoxynucleoside like this compound.

Experimental Protocols

In Vitro Kinase Phosphorylation Assay (NADH-Coupled Spectrophotometric Assay)

This protocol describes a continuous, enzyme-coupled assay to determine the kinetic parameters of a nucleoside kinase, such as dCK, with this compound. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH.

Materials:

-

Recombinant human deoxycytidine kinase (dCK)

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the following components (final concentrations):

-

50 mM Tris-HCl (pH 7.5)

-

100 mM KCl

-

10 mM MgCl₂

-

1 mM DTT

-

1 mM ATP

-

1 mM PEP

-

0.2 mM NADH

-

5 units/mL PK

-

7 units/mL LDH

-

Varying concentrations of this compound (e.g., 0.5 µM to 500 µM)

-

-

Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction: Add a known amount of dCK to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range and determined empirically to ensure a linear reaction rate for at least 10 minutes.

-

Monitor the reaction: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of the reaction is proportional to the rate of ADP production.

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.

-

Workflow for Kinase Assay

Structural Basis of Recognition

The ability of enzymes like dCK to phosphorylate both D- and L-nucleosides is attributed to the pseudo-symmetry of the nucleoside substrates and the flexibility of the enzyme's active site. Crystal structures of human dCK in complex with L-nucleoside analogs reveal that the enzyme can accommodate the unnatural chirality by maintaining key interactions with the nucleobase and the 5'-hydroxyl group, which is the site of phosphorylation.[3] The sugar moiety of the L-nucleoside adopts a conformation that presents the 5'-hydroxyl group in a position suitable for catalysis, despite the inverted stereochemistry at other positions.[3]

Conclusion

The enzymatic recognition of this compound is a critical factor in its potential as a therapeutic agent. While specific kinetic data for this molecule is still emerging, the known interactions of other L-nucleosides with enzymes like deoxycytidine kinase provide a strong foundation for understanding its metabolic activation. The lack of enantioselectivity in certain human kinases allows for the phosphorylation of these unnatural nucleosides, initiating a pathway that can lead to the selective inhibition of viral polymerases. Further research to elucidate the precise kinetic parameters of l-dA with various kinases and polymerases will be instrumental in the rational design and development of novel L-nucleoside-based therapies.

References

Conformational Analysis of 2'-Deoxy-L-adenosine Sugar Pucker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the furanose ring in 2'-Deoxy-L-adenosine, a critical aspect for understanding its role in biological systems and for the rational design of nucleoside-based therapeutics. The sugar pucker equilibrium between the North (C3'-endo) and South (C2'-endo) conformations dictates the overall geometry of the nucleoside and its interactions with enzymes and receptors.

Quantitative Analysis of Sugar Pucker Equilibrium

The conformation of the deoxyribose ring in this compound is not static but exists in a dynamic equilibrium between two major puckered states: North and South. Experimental and computational studies have provided quantitative insights into this equilibrium.

In solution, this compound exhibits a slight preference for the South (C2'-endo) conformation.[1][2][3] Computational studies using stochastic difference equation algorithms have quantified this preference, indicating that the South pucker is favored over the North by a free energy difference of 0.34 ± 0.2 kcal/mol .[4] The free energy barrier for the transition between these two states is approximately 2.2 ± 0.2 kcal/mol above the global minimum, suggesting a rapid interconversion at physiological temperatures.[4]

This small energy difference results in a significant population of both conformers at equilibrium, which can be calculated using the Boltzmann distribution equation:

ΔG = -RT * ln(Keq)

where Keq = [%South] / [%North].

Based on the reported free energy difference, the approximate populations of the North and South conformers of this compound in solution are summarized in the table below.

| Parameter | Value |

| Favored Conformation | South (C2'-endo) |

| Free Energy Difference (ΔGN→S) | -0.34 ± 0.2 kcal/mol[4] |

| Calculated Population (% South) | ~65% |

| Calculated Population (% North) | ~35% |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the sugar pucker equilibrium. The magnitude of the scalar coupling constant between the H1' and H2' protons (³JH1'H2') is particularly informative. A larger coupling constant is indicative of a higher population of the South conformer.

| Conformation | Typical ³JH1'H2' Range (Hz) |

| Pure North (C3'-endo) | < 2[5] |

| Pure South (C2'-endo) | ~ 10[5] |

| N/S Equilibrium | Intermediate values |

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This section outlines a generalized protocol for the determination of this compound sugar pucker conformation using solution-state NMR.

1. Sample Preparation:

- Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the specific NMR instrument and experiment, typically in the millimolar range.

- Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

- Adjust the pH of the solution if necessary, as it can influence the conformational equilibrium.

2. NMR Data Acquisition:

- Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton resonances.

- Perform two-dimensional (2D) correlation experiments such as DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) to assign the sugar proton resonances (H1', H2', H2'', H3', H4').[5]

- Measure the ³JH1'H2' coupling constant from the high-resolution 1D ¹H spectrum or from the cross-peaks in the DQF-COSY spectrum.

3. Data Analysis and Interpretation:

- Analyze the multiplicity and splitting patterns of the sugar proton signals.

- Extract the value of the ³JH1'H2' coupling constant.

- Estimate the percentage of the South conformer (%S) using the following empirical equation: %S = (³JH1'H2' - JN) / (JS - JN) * 100 where JN and JS are the coupling constants for the pure North and South conformers, respectively (typically around 1-2 Hz and 9-10 Hz).

- For a more detailed analysis, measure other vicinal proton-proton coupling constants within the sugar ring and use them as input for specialized software that can calculate the pseudorotation phase angle (P) and the puckering amplitude (φm).

Computational Modeling Protocol

This section provides a general workflow for the computational analysis of this compound sugar pucker conformation.

1. Initial Structure Preparation:

- Obtain the 3D coordinates of this compound from a chemical database or build it using molecular modeling software.

- Generate both North (C3'-endo) and South (C2'-endo) starting conformations.

2. Conformational Search and Energy Minimization:

- Perform a systematic or stochastic conformational search to explore the potential energy surface of the sugar ring. This can be achieved by rotating the dihedral angles of the furanose ring.

- For each generated conformer, perform a geometry optimization using a suitable level of theory. Common methods include Density Functional Theory (DFT) with functionals like B3LYP and a basis set such as 6-31G(d) or higher.[6] For more accurate energy calculations, higher-level methods like MP2 can be employed.

3. Free Energy Calculations:

- To obtain the relative populations of the North and South conformers in solution, it is necessary to calculate the free energy difference between them. This can be achieved using methods such as:

- Umbrella Sampling with QM/MM: This hybrid approach treats the nucleoside with quantum mechanics (QM) and the solvent with molecular mechanics (MM) to simulate the conformational landscape and calculate the potential of mean force along the pseudorotation pathway.

- Thermodynamic Integration or Free Energy Perturbation: These methods can be used in conjunction with molecular dynamics simulations to calculate the free energy difference between the two states.

4. Analysis of Results:

- Identify the low-energy conformers corresponding to the North and South puckers.

- Calculate the energy difference between these conformers.

- If free energy calculations were performed, determine the free energy difference and calculate the equilibrium populations of the North and South states.

- Analyze the geometric parameters of the optimized structures, including the pseudorotation phase angle and puckering amplitude.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton magnetic resonance studies of 2'-,3'-, and 5'-deoxyadenosine conformations in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abstract [monod.biomath.nyu.edu]

- 5. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

early studies on L-nucleoside antiviral activity

An In-depth Technical Guide to Early Studies on L-Nucleoside Antiviral Activity

Introduction

The field of antiviral chemotherapy has been revolutionized by the development of nucleoside analogues, which mimic natural building blocks of DNA and RNA to disrupt viral replication.[1][2] A particularly significant breakthrough was the discovery that nucleosides with an unnatural L-configuration (enantiomers of the natural D-isomers) could possess potent and selective antiviral activity.[3][4] This paradigm shift was epitomized by the discovery and success of Lamivudine (3TC), one of the most important drugs for the treatment of HIV and Hepatitis B (HBV) infections.[3] This guide provides a technical overview of the early research into L-nucleoside antivirals, focusing on their mechanism of action, key experimental data, and the protocols used to establish their efficacy.

Core Concepts: The Stereochemical Anomaly of L-Nucleosides

Naturally occurring nucleosides in DNA and RNA exist in the D-configuration. For many years, their L-enantiomers were considered biologically inert. However, the discovery of potent antiviral activity in L-nucleosides challenged this dogma.[4] The mode of action for these unnatural stereoisomers was found to be remarkably similar to their D-counterparts.[5] This involves a critical intracellular activation process and subsequent interaction with viral enzymes.

General Mechanism of Action

The antiviral activity of L-nucleosides is dependent on their metabolic activation within the host cell and their ability to act as fraudulent substrates for viral polymerases.[5][6] The process can be summarized in three key stages:

-

Cellular Uptake and Phosphorylation: The L-nucleoside analogue enters the infected host cell, often via nucleoside transporters.[7] Inside the cell, it is sequentially phosphorylated by host and/or viral kinases to its active 5'-triphosphate form (L-NTP).[5][7] The initial phosphorylation to the monophosphate is often the rate-limiting step.[2]

-

Polymerase Inhibition: The resulting L-NTP competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral polymerase (e.g., reverse transcriptase in HIV or DNA polymerase in HBV).[5][8]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the L-nucleoside analogue acts as a chain terminator.[5] Most of these early analogues lack a 3'-hydroxyl group, making the formation of the next phosphodiester bond impossible and thus halting DNA elongation.[1]

This mechanism is depicted in the signaling pathway diagram below.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enantiomeric Enigma: A Technical Guide to the Biochemical Pathways of L-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the world of nucleoside analogues, the chirality of the sugar moiety plays a pivotal role in determining biological activity and therapeutic potential. While nature predominantly utilizes D-nucleosides as the building blocks of life, their stereoisomers, the L-nucleosides, have emerged as a powerful class of therapeutic agents. This technical guide provides an in-depth exploration of the biochemical pathways involving L-nucleosides, from their metabolic activation to their mechanisms of action as potent antiviral and anticancer drugs. We will delve into the experimental protocols used to elucidate these pathways and present key quantitative data to inform further research and drug development efforts.

Core Concepts: The L-Enantiomer Advantage

The therapeutic success of L-nucleosides lies in a fundamental principle of stereoselectivity. While viral and some cancer-related enzymes can recognize and process L-nucleosides, normal mammalian cellular enzymes often exhibit a strong preference for the natural D-enantiomers.[1] This differential recognition leads to a significant reduction in host cell toxicity, a major hurdle in the development of effective and safe nucleoside-based therapies.

Biochemical Pathways of L-Nucleosides

The journey of an L-nucleoside from administration to therapeutic effect involves a series of intricate biochemical steps, primarily centered around its metabolic activation through phosphorylation.

Cellular Uptake

L-nucleosides, being hydrophilic molecules, require specialized transporter proteins to cross the cell membrane and enter the cytoplasm. This process is a critical determinant of their bioavailability and intracellular concentration.

Metabolic Activation: The Phosphorylation Cascade

Once inside the cell, L-nucleosides must be converted into their active triphosphate form. This is a three-step phosphorylation process catalyzed by a series of cellular kinases.

-

Step 1: Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, converting the L-nucleoside into an L-nucleoside monophosphate. This reaction is typically catalyzed by a nucleoside kinase. For many L-deoxycytidine analogs, such as lamivudine and emtricitabine, deoxycytidine kinase (dCK) is the key enzyme.[2]

-

Step 2: Diphosphorylation: The L-nucleoside monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase (NMPK). These enzymes generally exhibit broader substrate specificity compared to the initial nucleoside kinases.[3][4]

-

Step 3: Triphosphorylation: The final step involves the addition of the third phosphate group by a nucleoside diphosphate kinase (NDPK), yielding the active L-nucleoside triphosphate. NDPKs are typically ubiquitous and have broad substrate specificity, phosphorylating a wide range of nucleoside diphosphates.[5][6][7]

Caption: General metabolic activation pathway of L-nucleosides.

Mechanism of Action

The active L-nucleoside triphosphates exert their therapeutic effects primarily by targeting viral or cellular DNA polymerases.

-

Competitive Inhibition: The L-nucleoside triphosphate, structurally mimicking a natural deoxynucleoside triphosphate (dNTP), competes for the active site of the polymerase.

-

Chain Termination: Upon incorporation into a growing DNA chain, the lack of a 3'-hydroxyl group on the sugar moiety of many L-nucleoside analogs prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting DNA synthesis.

Caption: Competitive inhibition and chain termination by L-nucleoside triphosphates.

Quantitative Data on Key L-Nucleosides

The following tables summarize the pharmacokinetic parameters and in vitro activity of several prominent L-nucleoside drugs.

Pharmacokinetic Properties

| Parameter | Lamivudine (3TC) | Emtricitabine (FTC) | Telbivudine |

| Bioavailability | ~82% (adults)[8] | 93% (capsule)[9] | - |

| Time to Peak (Tmax) | 0.5 - 1.5 hours[8] | 1.54 - 1.85 hours[3] | 2.5 - 3.0 hours[10] |

| Plasma Half-life | 5 - 7 hours[8] | ~10 hours[9] | ~40 - 49 hours |

| Intracellular Half-life (triphosphate) | 10.5 - 15.5 hours (HIV-1 cell lines)[8], 17 - 19 hours (HBV cell lines)[8] | ~39 hours | 14 hours[11] |

| Protein Binding | < 36%[4] | < 4%[9] | Low |

| Elimination | Primarily renal (~70% unchanged)[8] | Primarily renal (~86% unchanged)[9] | Primarily renal |

In Vitro Antiviral Activity and Cytotoxicity

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |

| Lamivudine | HIV-1 | Various | 0.002 - 1.14[1] | >100 (in multiple cell lines)[12] | >87 - >50000 |

| HBV | - | 0.1[1] | - | - | |

| Emtricitabine | HIV-1 | - | - | - | - |

| HBV | HepG2.2.15 | - | >100 | - | |

| Telbivudine | HBV | HepG2 | 0.05 - 0.65[8] | >2000[8] | >3077 - >40000 |

| Duck HBV | Primary Duck Hepatocytes | 0.18[8] | - | - | |

| Troxacitabine | Oropharyngeal Carcinoma | KB | - | - | - |

| CPT-resistant Oropharyngeal Carcinoma | KB100 | - | - | - |

Experimental Protocols

Synthesis of L-Nucleosides (Example: Lamivudine)

The synthesis of L-nucleosides often involves stereoselective methods to obtain the desired enantiomer. One common approach is the resolution of a racemic mixture or the use of chiral precursors.

A representative synthesis of Lamivudine can be summarized in the following key steps:

-

Preparation of the Oxathiolane Ring: This typically involves the reaction of a protected glyoxylate with a thiol, followed by cyclization.

-

Introduction of the Nucleobase: The cytosine base (or a protected derivative) is coupled to the oxathiolane ring. This step is crucial for establishing the correct stereochemistry at the anomeric carbon.

-

Resolution of Enantiomers: If a racemic mixture is synthesized, enzymatic or chiral chromatographic methods are employed to separate the desired L-enantiomer from the D-enantiomer.

-

Deprotection: Finally, any protecting groups on the sugar and base moieties are removed to yield the final L-nucleoside.

A detailed, step-by-step protocol for the synthesis of Lamivudine can be complex and is often proprietary. However, a general workflow is depicted below.

Caption: A simplified workflow for the chemical synthesis of L-nucleosides.

Determination of Intracellular L-Nucleoside Triphosphate Levels by HPLC-MS/MS

Objective: To quantify the intracellular concentration of the active triphosphate form of an L-nucleoside.

Methodology:

-

Cell Culture and Treatment: Culture the target cells (e.g., MT-4, CEM, HepG2) to the desired density and treat with the L-nucleoside analog at various concentrations and time points.

-

Cell Lysis and Extraction: Harvest the cells and lyse them using a cold methanol-based solution to quench metabolic activity. Extract the intracellular metabolites.

-

Sample Preparation: Separate the triphosphate anabolites from other cellular components. This can be achieved using solid-phase extraction (SPE).

-

HPLC-MS/MS Analysis:

-

Inject the extracted sample into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Use an appropriate column (e.g., a C18 reversed-phase column) and a gradient elution program to separate the different phosphorylated forms of the L-nucleoside.

-

The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the parent ion (the L-nucleoside triphosphate) and its characteristic fragment ions.

-

-

Quantification: Generate a standard curve using known concentrations of the L-nucleoside triphosphate. The concentration in the cell extracts is then determined by comparing the peak area of the analyte to the standard curve.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of the L-nucleoside triphosphate against a specific DNA polymerase (e.g., HIV reverse transcriptase, HBV polymerase).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

A DNA template and a labeled primer.

-

The purified DNA polymerase.

-

A mixture of the four natural dNTPs.

-

Varying concentrations of the L-nucleoside triphosphate.

-

-

Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or MgCl2 and incubate at the optimal temperature for the enzyme.

-

Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., EDTA).

-

Product Analysis: Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis:

-

Visualize and quantify the amount of full-length and terminated DNA products using a phosphorimager or fluorescence scanner.

-

Plot the percentage of inhibition of DNA synthesis against the concentration of the L-nucleoside triphosphate.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

-

Cellular Uptake Assay

Objective: To measure the rate and extent of L-nucleoside uptake into cells.

Methodology:

-

Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.

-

Uptake Experiment:

-

Wash the cells with a pre-warmed uptake buffer.

-

Add the uptake buffer containing a radiolabeled L-nucleoside (e.g., [3H]-lamivudine) at a specific concentration.

-

Incubate for various time points.

-

-

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove any unbound radiolabeled compound.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

-

Data Analysis:

-

Determine the intracellular concentration of the L-nucleoside at each time point.

-

Calculate the initial rate of uptake and the steady-state intracellular concentration.

-

Conclusion

L-nucleosides represent a remarkable success story in medicinal chemistry, demonstrating how a subtle change in stereochemistry can lead to significant improvements in therapeutic index. Their unique biochemical pathways, characterized by selective activation in target cells and potent inhibition of viral and cancer-related enzymes, have paved the way for the development of life-saving drugs. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this fascinating class of molecules and to design the next generation of L-nucleoside-based therapies.

References

- 1. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity and nucleotides binding properties of NM23H2/nucleoside diphosphate kinase homolog from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 8. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hivclinic.ca [hivclinic.ca]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2'-Deoxy-l-adenosine in HBV Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection is a significant global health concern, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Nucleoside analogs are a cornerstone of anti-HBV therapy, primarily targeting the viral DNA polymerase.[1] 2'-Deoxy-l-adenosine (l-dA) is an L-nucleoside analog that has demonstrated potent and selective inhibitory activity against HBV replication.[2][3] Unlike the naturally occurring D-nucleosides, L-nucleosides like l-dA exhibit unique stereochemistry that confers specific antiviral properties, often with a favorable safety profile.[4] These "unnatural" nucleosides represent a promising class of compounds for the development of novel HBV therapeutics.[4]

This document provides detailed application notes and protocols for the use of this compound in HBV replication assays, intended to guide researchers in the evaluation of its antiviral efficacy and mechanism of action.

Mechanism of Action

This compound exerts its anti-HBV effect through a multi-step intracellular process that ultimately leads to the termination of viral DNA synthesis. The proposed mechanism is as follows:

-

Cellular Uptake: this compound enters the host hepatocyte.

-

Phosphorylation: Inside the cell, host cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (l-dATP).[5]

-

Competitive Inhibition: l-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV DNA polymerase.[6]

-

DNA Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety of l-dATP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination.[1][5] This effectively halts the replication of the HBV genome.

Notably, the triphosphate form of this compound shows low affinity for human DNA polymerases (α, β, and γ), which contributes to its low cytotoxicity and high selectivity for the viral polymerase.[4]

Caption: Mechanism of action of this compound.

Quantitative Data on Anti-HBV Activity

The following table summarizes the in vitro anti-HBV activity and cytotoxicity of this compound and related L-nucleoside analogs in the HepG2 2.2.15 cell line. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits HBV replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (l-dA) | Not explicitly stated, but potent | >100 | High | [4] |

| β-L-2',3'-didehydro-2',3'-dideoxyadenosine (β-L-D4A) | 0.1 | 180 | 1800 | [7] |

| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | 1.5 | >200 | >133 | [8] |

| Lamivudine (3TC) | 0.03 | >100 | >3333 | [9] |

| Entecavir (ETV) | 0.0007 | >10 | >14285 | [9] |

| Telbivudine (LdT) | 0.007 | >100 | >14285 | [9] |

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Replication Assay in HepG2 2.2.15 Cells

This protocol describes the evaluation of the antiviral activity of this compound against HBV in the stably transfected human hepatoblastoma cell line, HepG2 2.2.15, which constitutively produces HBV particles.

Materials:

-

HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), dialyzed

-

L-glutamine

-

Penicillin-Streptomycin solution

-

This compound (and other test compounds)

-

24-well tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (1% Sarkosyl in PBS)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose

-

TAE buffer

-

DNA loading dye

-

HBV-specific DNA probe (e.g., ³²P-labeled)

-

Hybridization buffer

-

Wash buffers (SSC, SDS)

Procedure:

-

Cell Seeding: Seed HepG2 2.2.15 cells in 24-well plates at a density of 2 x 10⁵ cells/mL in DMEM supplemented with 4% dialyzed FBS and 0.5 mM L-glutamine.[4]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) and control compounds. Include a no-drug control.

-

Incubation: Incubate the plates for 9 days, changing the medium and reapplying the compounds every 3 days.[4]

-

Harvesting Extracellular Virions: After 9 days, collect the culture supernatant.

-

DNA Extraction from Virions: a. Centrifuge the supernatant to pellet cellular debris. b. Precipitate virions using polyethylene glycol (PEG) 8000. c. Resuspend the viral pellet and treat with Proteinase K to digest viral proteins. d. Extract viral DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation. e. Resuspend the DNA pellet in TE buffer.

-

Southern Blot Analysis: a. Separate the extracted HBV DNA on a 1.2% agarose gel. b. Transfer the DNA to a nylon membrane. c. Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe. d. Wash the membrane to remove unbound probe. e. Expose the membrane to X-ray film or a phosphorimager screen to visualize the HBV DNA bands.

-

Data Analysis: Quantify the intensity of the HBV DNA bands. The EC50 value is the concentration of the compound that reduces the HBV DNA signal by 50% compared to the no-drug control.

Protocol 2: Cytotoxicity Assay in HepG2 Cells

This protocol determines the cytotoxicity of this compound in the parental HepG2 cell line using a standard MTT or CellTiter-Glo assay.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

96-well tissue culture plates

-

This compound (and other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Compound Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours or 9 days).[10]

-

MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Add DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

-

CellTiter-Glo Assay: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo reagent to each well. c. Mix and incubate for 10 minutes. d. Read the luminescence.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Caption: Experimental workflow for assessing anti-HBV activity.

Conclusion

This compound is a promising anti-HBV compound with a distinct mechanism of action and a high selectivity index. The protocols outlined in this document provide a framework for the in vitro evaluation of this compound and other L-nucleoside analogs. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to the development of new and effective therapies for chronic hepatitis B.

References

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 6. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reframeDB [reframedb.org]

Application Notes and Protocols for Incorporating 2'-Deoxy-l-adenosine into DNA Strands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into DNA strands is a powerful strategy in the development of therapeutic oligonucleotides and advanced molecular biology tools. 2'-Deoxy-l-adenosine, the L-enantiomer of the natural 2'-deoxyadenosine, is of particular interest due to the unique properties it imparts to DNA. Oligonucleotides containing L-nucleosides, often referred to as L-DNA, are resistant to degradation by nucleases, which primarily recognize and cleave D-enantiomeric DNA.[1] This enhanced stability makes L-DNA an excellent candidate for applications such as aptamers (Spiegelmers), antisense oligonucleotides, and diagnostic probes, where longevity in biological systems is crucial.[1]

This document provides detailed protocols and data for the two primary methods of incorporating this compound into DNA strands: automated solid-phase chemical synthesis using phosphoramidite chemistry and enzymatic incorporation via primer extension with DNA polymerases.

Methods of Incorporation

Chemical Synthesis via Phosphoramidite Method

Automated solid-phase synthesis is the gold standard for creating custom oligonucleotides with high purity and accuracy.[2] This method involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[3][4] The synthesis cycle is a four-step process: deblocking, coupling, capping, and oxidation.[3][5] To incorporate this compound, its corresponding phosphoramidite is used at the desired position in the sequence.

Enzymatic Incorporation using DNA Polymerase

Quantitative Data Summary

The efficiency of incorporation is a key parameter for both methods. For chemical synthesis, this is measured as coupling efficiency per cycle, while for enzymatic methods, it is determined by the kinetic parameters of the DNA polymerase.

Table 1: Chemical Synthesis Coupling Efficiency

| Nucleotide Type | Average Coupling Efficiency per Cycle | Estimated Final Yield (for a 20-mer) |

| Standard D-Nucleoside Phosphoramidites | >99% | ~82% |

| This compound Phosphoramidite | >98% (estimated)[7] | ~66% (estimated)[7] |

Note: Specific coupling efficiency for this compound phosphoramidite is not widely published but is expected to be high, comparable to standard phosphoramidites. The final yield is calculated as (Coupling Efficiency)^n, where n is the number of coupling steps.

Table 2: Enzymatic Incorporation Kinetics (Illustrative Data for Natural dATP)

| DNA Polymerase | Nucleotide | KM (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/KM) |

| Yeast DNA Polymerase δ | dGTP (correct) | 36 | 1.0 | 0.028 |

| Human DNA Polymerase ι | dATP (correct) | 25 | 0.021 | 0.00084 |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Oligonucleotide Containing this compound

This protocol outlines the steps for synthesizing a DNA oligonucleotide containing a single this compound unit using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside.

-

Standard D-nucleoside phosphoramidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile.

-

This compound phosphoramidite dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (16% N-methylimidazole in THF).

-

Oxidizer solution (0.02 M iodine in THF/water/pyridine).

-

Deblocking solution (3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Anhydrous acetonitrile for washing.

Procedure:

-

Synthesizer Setup:

-

Install the required phosphoramidite vials, including the this compound phosphoramidite, and reagent reservoirs on the DNA synthesizer.

-

Install the CPG column with the initial nucleoside for the desired sequence.

-

Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of this compound.

-

-

Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by flushing the column with the deblocking solution. The column is then washed with anhydrous acetonitrile.

-

Step 2: Coupling: The this compound phosphoramidite (or a standard phosphoramidite) and the activator solution are delivered to the column. The coupling reaction forms a phosphite triester linkage between the 5'-hydroxyl of the support-bound chain and the incoming phosphoramidite. This step is typically very efficient, with coupling times of about 30-60 seconds.[8]

-

Step 3: Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated by delivering the capping solutions. This step minimizes the formation of deletion mutants.

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by flushing the column with the oxidizer solution. The column is then washed with anhydrous acetonitrile.

-

-

Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is fully assembled.

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (Trityl-ON) to aid in purification.

-

Cleavage and Deprotection:

-

The CPG column is removed from the synthesizer.

-

The oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone and nucleobases are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-12 hours).

-

-

Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, which separates the full-length, Trityl-ON product from the shorter, uncapped failure sequences. The DMT group is then removed by treatment with an acid, followed by desalting.

Protocol 2: Enzymatic Incorporation of a Single this compound Triphosphate via Primer Extension

This protocol describes a method to incorporate a single this compound at a specific site in a DNA strand using a primer extension assay.

Materials:

-

Template oligonucleotide (a single-stranded DNA containing a D-thymidine at the position where L-adenosine incorporation is desired).

-

Primer oligonucleotide (complementary to the 3' end of the template, with its 3' end positioned just before the target incorporation site).

-

This compound triphosphate (L-dATP).

-

A suitable DNA polymerase (e.g., KOD polymerase, 9°Nm polymerase, or another polymerase screened for L-dATP incorporation).

-

10x Polymerase reaction buffer.

-

dNTP mix (containing dCTP, dGTP, dTTP at a concentration of 10 mM each).

-

Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

[γ-³²P]ATP and T4 Polynucleotide Kinase (for radiolabeling the primer).

-

Denaturing polyacrylamide gel (e.g., 15-20%).

Procedure:

-

Primer Labeling (Optional but Recommended for Visualization):

-

Set up a reaction containing the primer, [γ-³²P]ATP, T4 Polynucleotide Kinase, and kinase buffer.

-

Incubate at 37°C for 30-60 minutes.

-

Purify the labeled primer to remove unincorporated [γ-³²P]ATP, for example, using a spin column.

-

-

Primer-Template Annealing:

-

In a reaction tube, mix the labeled primer and the template oligonucleotide in a 1:1.5 molar ratio in 1x polymerase reaction buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

Prepare a reaction mix on ice containing the annealed primer-template, 1x polymerase reaction buffer, the desired concentration of L-dATP, and the mix of the other three natural dNTPs (if subsequent extension is desired).

-

Initiate the reaction by adding the selected DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase for a predetermined time (e.g., 10-30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of stop/loading buffer.

-

-

Analysis by Denaturing PAGE:

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dyes have migrated an appropriate distance.

-

Visualize the bands by autoradiography. The presence of a band corresponding to the primer extended by one or more nucleotides indicates successful incorporation of this compound.

-

Mandatory Visualizations

Chemical Synthesis Workflow

Caption: Workflow for automated solid-phase synthesis of DNA containing this compound.

Enzymatic Incorporation Workflow

Caption: Workflow for enzymatic incorporation of this compound via primer extension.

References

- 1. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 4. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Analytical Techniques for 2'-Deoxy-l-adenosine Detection and Quantification

Introduction

2'-Deoxy-l-adenosine is a nucleoside analogue of significant interest in pharmaceutical research and development due to its potential antiviral and anticancer properties. As an L-nucleoside, it can act as a chain terminator in DNA synthesis, making it a valuable compound for therapeutic applications. Accurate and sensitive detection and quantification of this compound in various matrices, including biological fluids, tissue samples, and pharmaceutical formulations, are crucial for preclinical and clinical studies. These application notes provide detailed protocols and performance data for several key analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for the quantification of this compound. The technique separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by detection based on its UV absorbance.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linear Range | 0.25 - 100.00 µmol/L | [1] |

| Limit of Detection (LOD) | 0.017 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.25 µmol/L | [1] |

| Column Type | Reversed-Phase C18 | [1][2][3] |

| Detection Wavelength | 260 nm or 257 nm | [1][2] |

| Precision (RSD) | < 2% | [4] |

| Accuracy (Recovery) | 99.47% - 101.35% | [4] |

Experimental Protocol: Reversed-Phase HPLC-UV

-

Sample Preparation (Plasma/Urine):

-

To a 100 µL aliquot of the sample, add 200 µL of methanol to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[5]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

-

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a degasser, pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of 15 mM phosphate buffer (pH 3.8) with 10% methanol is often effective. Alternatively, a gradient elution can be used with solvent A as 0.4% phosphoric acid and solvent B as methanol.[2]

-

Column Temperature: 30°C.

-

Injection Volume: 10 - 20 µL.

-

Detection: Monitor the column effluent at 260 nm.[1]

-

-

Data Analysis:

-

Prepare a calibration curve by injecting standards of known this compound concentrations (e.g., 0.25, 1, 5, 25, 100 µmol/L).

-

Plot the peak area against the concentration to generate a linear regression curve.

-

Quantify the this compound concentration in the unknown samples by interpolating their peak areas from the calibration curve.

-

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for analyzing low concentrations of this compound in complex biological matrices. The method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Quantitative Data Summary

| Parameter | Value | Reference |

| Validated Range | 50 - 2500 fmol/sample | [6] |

| Limit of Detection (LOD) | 0.024 ng/mL | [7] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| MRM Transition | m/z 252.2 -> 136.0 (example) | [7] |

| Column Type | C18 or PFP | [6][7] |

| Sample Type | Plasma, Urine, Cell Lysates | [5][6] |

Experimental Protocol: LC-MS/MS

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a Strata-X-CW SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.[6]

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 2 x 2.0 mL of ultrapure water, followed by 0.25 mL of methanol to aid in drying.[6]

-

Elute the analytes with 3 x 0.5 mL of methanol.[6]

-

Dry the eluate under a stream of nitrogen at 50°C.

-

Reconstitute the dried sample in 100 µL of ultrapure water and transfer to a low-volume insert vial for injection.[6]

-

-

Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (100×2.1 mm, 3 µm) or a Phenomenex Kinetex PFP column (100 x 2.1 mm, 2.6µ).[6][7]

-

Mobile Phase: An isocratic mobile phase of 5:95 (v/v) acetonitrile and water containing 0.1% formic acid.[7]

-

Column Temperature: 50°C.[6]

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transition: Monitor the transition for this compound (e.g., m/z 252.2 -> 136.0). An isotopically labeled internal standard should be used for accurate quantification.[5][7]

-

Source Parameters: Optimize parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

-

-

Data Analysis:

-

Generate a calibration curve using standards prepared in a matrix matched to the samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot this ratio against the standard concentrations and perform a linear regression.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Workflow Diagram: LC-MS/MS Analysis

References

- 1. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cas.zju.edu.cn [cas.zju.edu.cn]

- 3. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. shimadzu.com [shimadzu.com]

- 6. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Adenosine and Deoxyadenosine Isomers in Foods with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying DNA Polymerase Activity with 2'-Deoxy-l-adenosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-l-adenosine is the L-enantiomer of the naturally occurring 2'-deoxy-d-adenosine. While DNA polymerases have evolved to be highly specific for D-nucleotides, the unnatural L-configuration of this compound and its triphosphate form (L-dATP) makes it a valuable tool for probing the stereospecificity and mechanism of these enzymes. L-nucleoside analogs are of significant interest in antiviral and anticancer drug development due to their potential to selectively inhibit viral or cellular DNA polymerases.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the activity of various DNA polymerases.

Principle and Mechanism of Action

The primary mechanism by which L-nucleoside analogs like this compound triphosphate (L-dATP) affect DNA polymerase activity is through acting as a competitive inhibitor or a chain terminator.[3]

-

Competitive Inhibition: L-dATP can compete with the natural substrate, dATP, for the active site of the DNA polymerase. The polymerase's ability to discriminate between the D- and L-enantiomers will determine the potency of this inhibition.[1]

-

Chain Termination: If a DNA polymerase incorporates the L-nucleotide monophosphate into the growing DNA strand, the presence of the L-sugar can hinder or prevent the subsequent addition of the next nucleotide, leading to chain termination.[1][3] The efficiency of incorporation and the extent of chain termination are key parameters to investigate.

The stereoselectivity of DNA polymerases is not absolute. While human DNA polymerases generally exhibit strong discrimination against L-nucleotides, some viral reverse transcriptases and certain human DNA polymerases can incorporate them to varying degrees.[1][2][4] This differential activity forms the basis for the therapeutic window of many L-nucleoside analog drugs.

Applications

-

Screening for Novel Antiviral and Anticancer Agents: this compound and other L-nucleoside analogs can be used in high-throughput screens to identify compounds that selectively inhibit viral or cancer-associated DNA polymerases.

-

Probing the Active Site of DNA Polymerases: The differential incorporation and inhibition by L-nucleotides can provide insights into the structure and flexibility of the polymerase active site.[2][4]

-

Understanding Mechanisms of Drug Resistance: Studying how mutations in DNA polymerases affect their interaction with L-nucleoside analogs can help in understanding and overcoming drug resistance.

Data Presentation

The following table summarizes the inhibitory effects and substrate properties of the L-nucleoside analog, L-dTTP, against a panel of DNA polymerases. While specific data for L-dATP is not as readily available in the literature, the data for L-dTTP provides a strong representative example of the stereoselectivity of these enzymes.

| DNA Polymerase | Inhibition by L-dTTP | Incorporation of L-dTMP | Chain Elongation after L-dTMP Incorporation |

| Human DNA Polymerase α | Yes | Yes | Yes |

| Human DNA Polymerase β | No | No | N/A |

| Human DNA Polymerase γ | Yes | No | N/A |

| Human DNA Polymerase δ | Yes | No | N/A |

| Human DNA Polymerase ε | Yes | No | N/A |

| HIV-1 Reverse Transcriptase | Yes | Yes | Yes |

| E. coli DNA Polymerase I | Yes | Yes | Partial |

Data adapted from Focher et al., Nucleic Acids Research, 1995.[1]

Experimental Protocols

Protocol 1: DNA Polymerase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound triphosphate (L-dATP) on DNA polymerase activity.

Materials:

-

Purified DNA Polymerase (e.g., Human DNA Polymerase α, β, γ, δ, ε, or a viral polymerase)

-

Activated Calf Thymus DNA (or a specific primer-template system)

-

This compound triphosphate (L-dATP)

-

dATP, dCTP, dGTP, dTTP

-

[³H]-dTTP or other radiolabeled dNTP

-

Reaction Buffer (specific to the polymerase being tested, typically contains Tris-HCl, MgCl₂, DTT)

-

Stop Solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA, dCTP, dGTP, dTTP (including [³H]-dTTP), and the desired concentration of dATP.

-

Prepare Inhibitor Dilutions: Prepare a series of dilutions of L-dATP in the reaction buffer.

-

Set up Reactions: For each reaction, combine the reaction mix with a specific concentration of L-dATP. Include a control reaction with no L-dATP.

-

Initiate Reaction: Add the DNA polymerase to each tube to start the reaction.

-

Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reactions by adding the stop solution.

-

Precipitation: Precipitate the newly synthesized DNA by adding cold TCA.

-

Filtration: Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each L-dATP concentration relative to the control. Determine the IC₅₀ value, which is the concentration of L-dATP that causes 50% inhibition of DNA polymerase activity.

Protocol 2: Chain Termination Assay

This protocol determines if L-dATP is incorporated into a growing DNA strand and if it causes chain termination.

Materials:

-

Purified DNA Polymerase

-

Synthetic primer-template DNA (e.g., a 5'-radiolabeled primer annealed to a longer template strand)

-

This compound triphosphate (L-dATP)

-

dATP, dCTP, dGTP, dTTP

-

Reaction Buffer

-

Stop Solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare Primer-Template: Anneal the 5'-radiolabeled primer to the template DNA.

-

Set up Reactions: In separate tubes, set up the following reactions:

-

Control: Primer-template, reaction buffer, all four dNTPs.

-

L-dATP Incorporation: Primer-template, reaction buffer, dCTP, dGTP, dTTP, and L-dATP (in place of dATP).

-

Dideoxy Sequencing Ladder (optional): Reactions containing one of the four ddNTPs to serve as size markers.

-

-

Initiate Reaction: Add the DNA polymerase to each tube.

-

Incubation: Incubate at the optimal temperature for the polymerase for a defined time (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reactions by adding the stop solution.

-

Denaturation: Heat the samples to denature the DNA.

-

PAGE: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film.

-

Analysis: Compare the product lengths in the L-dATP reaction to the control and sequencing ladder. The appearance of shorter DNA fragments at positions where adenine would be incorporated indicates incorporation of L-dAMP and subsequent chain termination.

Visualization of Experimental Workflows and Concepts

Caption: Workflow for DNA Polymerase Inhibition Assay.

Caption: Workflow for the Chain Termination Assay.

Caption: Potential mechanisms of L-dATP action on DNA polymerase.

References

- 1. Stereospecificity of human DNA polymerases alpha, beta, gamma, delta and epsilon, HIV-reverse transcriptase, HSV-1 DNA polymerase, calf thymus terminal transferase and Escherichia coli DNA polymerase I in recognizing D- and L-thymidine 5'-triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the D-stereoselectivity of human DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease [mdpi.com]

- 4. pnas.org [pnas.org]

Troubleshooting & Optimization

troubleshooting 2'-Deoxy-l-adenosine synthesis impurities

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Deoxy-l-adenosine.

Troubleshooting Guide

Problem 1: Low Yield of the Desired β-Anomer and Presence of a Significant Amount of the α-Anomer

Possible Causes and Solutions

| Possible Cause | Suggested Solution |

| Suboptimal Glycosylation Conditions: The stereoselectivity of the Vorbrüggen glycosylation reaction is highly dependent on the Lewis acid, solvent, and temperature. | Optimize Lewis Acid: Screen different Lewis acids such as SnCl₄, TMSOTf, or TiCl₄. The choice of Lewis acid can significantly influence the α/β ratio. |

| Solvent Selection: Acetonitrile is a common solvent, but in some cases, less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may favor the formation of the β-anomer.[1] | |

| Temperature Control: Perform the glycosylation at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity. | |

| Incomplete Silylation of the Nucleobase: If the adenine base is not fully silylated, its nucleophilicity is reduced, which can affect the reaction's stereochemical outcome. | Ensure Complete Silylation: Use an excess of the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and ensure a sufficient reaction time to achieve complete silylation of N6-benzoyladenine before adding the sugar donor. Monitor the reaction by TLC or ¹H NMR. |

| Anomerization of the Sugar Donor: The protected L-2-deoxyribose donor can anomerize under the reaction conditions, leading to the formation of both α and β products. | Use a Stereochemically Pure Sugar Donor: Start with a highly pure anomer of the protected L-2-deoxyribose. Consider using a sugar donor with a participating group at the C2 position if applicable to favor β-glycosylation, although this is not directly possible for a 2'-deoxy sugar. |

| Equilibration of Anomers: Under certain Lewis acid conditions, the initially formed anomers can equilibrate. | Kinetic vs. Thermodynamic Control: Favor kinetic control by using a strong Lewis acid at low temperature for a shorter reaction time. For thermodynamic control, which may favor the more stable anomer (often the β-anomer), longer reaction times or higher temperatures with a milder Lewis acid might be explored, though this can be counterintuitive and requires careful optimization. |

Experimental Protocol: Optimization of Glycosylation

-

Preparation of Silylated Adenine: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend N6-benzoyladenine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture to reflux until the solution becomes clear.

-